4-benzyl-N-(furan-2-ylmethyl)piperidine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-N-(furan-2-ylmethyl)piperidine-1-carbothioamide is a complex organic compound that features a piperidine ring substituted with a benzyl group and a furan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(furan-2-ylmethyl)piperidine-1-carbothioamide typically involves multi-step organic reactions. One common method includes the reaction of piperidine with benzyl chloride to form N-benzylpiperidine. This intermediate is then reacted with furan-2-ylmethylamine to introduce the furan-2-ylmethyl group. Finally, the carbothioamide group is introduced using thiocarbonyl reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-N-(furan-2-ylmethyl)piperidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbothioamide group can be reduced to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-Benzyl-N-(furan-2-ylmethyl)piperidine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(furan-2-ylmethyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This compound may also interact with cellular receptors, modulating signal transduction pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with similar structural features but lacking the furan-2-ylmethyl and carbothioamide groups.
N-(furan-2-ylmethyl)-4-(piperidine-1-carbonyl)benzenesulfonamide: Another compound with a furan-2-ylmethyl group and a piperidine ring but different functional groups.
Uniqueness
4-Benzyl-N-(furan-2-ylmethyl)piperidine-1-carbothioamide is unique due to its combination of a benzyl group, a furan-2-ylmethyl group, and a carbothioamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H22N2OS |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-benzyl-N-(furan-2-ylmethyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C18H22N2OS/c22-18(19-14-17-7-4-12-21-17)20-10-8-16(9-11-20)13-15-5-2-1-3-6-15/h1-7,12,16H,8-11,13-14H2,(H,19,22) |
InChI Key |
PRYBQZKNZREGHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=S)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.